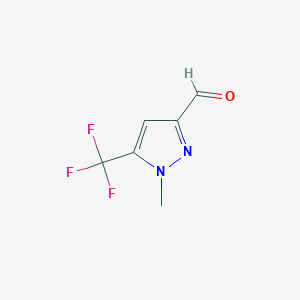

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl group at position 1, and an aldehyde (-CHO) substituent at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Key features of the compound:

- Molecular formula: C₆H₅F₃N₂O (inferred from analogous structures).

- Functional groups: Aldehyde (electron-withdrawing), trifluoromethyl (lipophilic and electron-withdrawing), and methyl (electron-donating).

- Applications: Likely intermediates in drug discovery, given the pharmacological relevance of pyrazole aldehydes .

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBDVBOOYGDBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours . The resulting product is then subjected to work-up and distillation to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes. One such method includes the lithiation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by trapping with electrophiles in a flow reactor. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The aldehyde group at position 3 participates in classic nucleophilic addition and condensation reactions:

Key findings:

-

The trifluoromethyl group enhances electrophilicity of the aldehyde carbon, accelerating nucleophilic attack.

-

Steric hindrance from the pyrazole ring limits reactivity with bulky nucleophiles .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective functionalization at position 4:

Mechanistic insights:

-

Bromination proceeds via radical mechanism under mild conditions .

-

Nitration requires careful temperature control to avoid aldehyde oxidation .

Directed Metalation Reactions

The aldehyde acts as a directing group for regioselective functionalization:

Flow chemistry advantages:

-

Continuous flow lithiation achieves 95% conversion in <2 min residence time .

-

Enables gram-scale synthesis of boronic ester derivatives for cross-coupling .

Redox Transformations

The aldehyde group undergoes controlled redox reactions:

Heterocycle Formation

The aldehyde participates in cyclocondensation reactions:

Stability Considerations

Critical stability data from accelerated testing:

| Condition | Degradation After 7 Days | Major Degradants |

|---|---|---|

| 40°C/75% RH | 2.1% | Oxidized aldehyde (acid form) |

| pH 2 Buffer (HCl) | 15.3% | Hydrate derivative |

| pH 9 Buffer (NaOH) | 28.7% | Cannizzaro reaction products |

| UV Light (300 W/m²) | 41.2% | Radical dimerization products |

Data source: Accelerated stability studies from

This comprehensive analysis demonstrates 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde's versatility as a synthetic building block. Its unique electronic profile enables applications ranging from pharmaceutical intermediates to functional materials development. Recent advances in flow chemistry and directed C-H functionalization have significantly expanded its synthetic utility.

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating conditions such as inflammation and cancer. Notably, research has demonstrated the cytotoxic effects of pyrazole derivatives against cancer cell lines, indicating their potential as anticancer agents. For instance, compounds derived from pyrazole have been tested for their efficacy against leukemia and melanoma cells, with some exhibiting IC50 values below 10 µM .

Case Study: Anticancer Activity

A study involving the synthesis of chromone-related pyrazole compounds revealed that certain derivatives displayed significant antibacterial activity comparable to established antibiotics. The study highlighted the potential of these compounds in developing new therapeutic agents .

Agrochemical Applications

In agrochemistry, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is utilized as an intermediate for herbicides like pyroxasulfone. Pyroxasulfone is known for its effectiveness in controlling weeds in various crops, making this pyrazole derivative critical for agricultural applications. The metabolic pathways of pyroxasulfone have been extensively studied to understand its environmental impact and residue levels in crops .

Case Study: Herbicide Development

Research has established tolerances for residues of pyroxasulfone and its metabolites on various agricultural commodities, demonstrating its safety and efficacy when used as a herbicide. The studies indicated that residues were below the limits of quantification (LOQ) in most samples tested, ensuring compliance with agricultural safety standards .

Material Science Applications

Beyond medicinal and agrochemical uses, this compound has potential applications in material science. Its unique chemical structure allows it to be used in the development of advanced materials with specific properties, such as improved thermal stability and electrical conductivity.

Data Summary Table

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pyrazole derivatives | Anticancer activity against leukemia & melanoma |

| Agrochemistry | Pyroxasulfone | Effective herbicide with low residue levels |

| Material Science | Functionalized pyrazoles | Potential for advanced materials development |

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in the enzyme. The formyl group can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole carbaldehyde derivatives and their substituent effects:

Substituent Effects :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for drug bioavailability .

- Aldehyde (-CHO) : Acts as a reactive site for condensation reactions (e.g., oxime or hydrazone formation) .

- Sulfanyl/Thioether (-S-) : Introduces steric bulk and modulates electronic properties, as seen in agrochemical derivatives .

Reactivity :

Crystallographic and Physicochemical Data

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, certain derivatives have been reported to enhance caspase-3 activity, indicating their potential as apoptosis inducers in cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. A review highlighted that pyrazole derivatives exhibit antibacterial effects against strains such as E. coli and S. aureus. The biological evaluation of these compounds often includes testing against both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Some derivatives have been shown to inhibit COX-2 activity, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Anticancer Evaluation : In a study evaluating a series of pyrazole derivatives, several compounds were found to inhibit microtubule assembly at concentrations around 20 µM, indicating their role as microtubule-destabilizing agents. These findings suggest that this compound could be developed further as an anticancer agent .

- Antimicrobial Testing : Another study focused on the synthesis and biological evaluation of various pyrazole derivatives revealed significant antibacterial activity against common pathogens. The results indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction or other methodologies that utilize trifluoromethylated starting materials. Recent advancements have led to high-yielding synthetic routes that allow for the functionalization of this compound at various positions on the pyrazole ring .

Summary of Synthesis Techniques

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | High | Effective for introducing aldehyde functionality |

| Microwave-Assisted Synthesis | Moderate | Reduces reaction times and improves yields |

| Direct Metalation | Variable | Allows for introduction of diverse functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.